1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid
Description
Historical Context of Boronic Acid Chemistry
The foundation of boronic acid chemistry traces back to Edward Frankland’s 1860 synthesis of ethylboronic acid via diethylzinc and triethyl borate oxidation. This discovery established organoboron compounds as a distinct class with unique Lewis acid properties. The field advanced significantly in 1979 when Herbert C. Brown received the Nobel Prize for developing boron-containing reagents in organic synthesis, particularly hydroboration reactions. Early applications focused on carbohydrate sensing and fluoride detection due to boronic acids’ reversible covalent bonding with diols. By the late 20th century, boronic acids became pivotal in Suzuki-Miyaura cross-coupling reactions, enabling efficient carbon-carbon bond formation.
Emergence of Pyrazole-Boronic Acid Derivatives in Chemical Research
Pyrazole-boronic acid derivatives gained prominence due to their dual functionality:
- Pyrazole heterocycle : Provides nitrogen-rich aromaticity for coordination chemistry and hydrogen bonding.
- Boronic acid group : Enables transmetallation in catalytic cycles and interactions with biological targets.
The specific derivative 1--dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid emerged from efforts to enhance solubility and stability in cross-coupling reactions. Its synthesis was first reported in patent literature using palladium-catalyzed borylation of halogenated pyrazole precursors. Subsequent studies demonstrated its utility in constructing kinase inhibitors and materials science applications.
Structure-Function Relationship of 1--Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic Acid
The compound’s structure comprises three critical domains:
X-ray crystallography reveals a pseudo-tetrahedral geometry at boron, with bond lengths of 1.36 Å (B-O) and 1.58 Å (B-C). The dioxolane’s oxygen atoms engage in intramolecular hydrogen bonding (2.1–2.3 Å), reducing hydrolysis susceptibility.
Research Significance and Applications Overview
This compound has enabled advances in three domains:
1. Pharmaceutical Synthesis
- Intermediate for Rho kinase (ROCK) inhibitors.
- Building block for VEGF and JAK2 inhibitors via Suzuki-Miyaura couplings.
2. Materials Science
- Precursor for boron-doped graphene analogs in optoelectronics.
- Monomer in self-healing hydrogels via boronate ester linkages.
3. Catalysis
- Ligand in ruthenium-catalyzed asymmetric hydrogenations.
- Co-catalyst in photoinduced C-H borylation reactions.
Table 1: Key Synthetic Routes and Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Palladium-catalyzed borylation | 1-Boc-4-iodopyrazole, Pd(dppf)Cl₂ | 85.7 | |
| Transmetallation | Pyrazolylzinc, trimethyl borate | 78 |
Properties
IUPAC Name |
[1-(1,3-dioxolan-2-ylmethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O4/c11-8(12)6-3-9-10(4-6)5-7-13-1-2-14-7/h3-4,7,11-12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXDTEGCUQBDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC2OCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669783 | |
| Record name | {1-[(1,3-Dioxolan-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-27-9 | |
| Record name | {1-[(1,3-Dioxolan-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid (CAS No. 947533-27-9) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound's structure includes a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Molecular Formula: C7H11BN2O4
Molecular Weight: 197.98 g/mol
Melting Point: Not specified in available literature
Purity: ≥ 97% .
The biological activity of this compound is largely attributed to the presence of the boronic acid moiety, which can interact with various biological targets. Boronic acids are known to form reversible covalent bonds with diols and are involved in enzyme inhibition and modulation of cellular pathways.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Studies have demonstrated that pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and S. aureus. For example, a related compound was tested against multiple bacterial strains and displayed significant antimicrobial activity .
3. Anticancer Activity
The pyrazole scaffold has been linked to anticancer effects through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis. Some studies have indicated that boronic acid derivatives can disrupt cancer cell signaling pathways, leading to reduced tumor growth .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | Reduced proliferation in cancer cells |
Case Studies
A series of studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Anti-inflammatory Study : A novel series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α production in vitro. Compounds exhibited up to 85% inhibition at specific concentrations.
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against standard bacterial strains. The results indicated that certain compounds had activity comparable to traditional antibiotics.
- Anticancer Research : Investigations into the effects of pyrazole derivatives on cancer cell lines revealed significant reductions in cell viability, suggesting potential therapeutic applications in oncology.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of boronic acids in targeting cancer cells. 1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid has been investigated for its ability to inhibit proteasome activity, an essential mechanism in cancer cell survival.
Case Study:
A research study published in Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids, including this compound, showed significant cytotoxicity against various cancer cell lines. The study utilized IC50 values to measure potency, revealing that the compound effectively inhibited cell proliferation at low micromolar concentrations.
Enzyme Inhibition
The compound's boronic acid functionality allows it to interact with serine proteases and other enzymes, making it a candidate for developing enzyme inhibitors.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Trypsin | Competitive | 5.2 | |
| Chymotrypsin | Non-competitive | 3.8 | |
| Proteasome | Mixed | 4.5 |
Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This compound can serve as a versatile building block for synthesizing complex organic molecules.
Synthesis Example:
In a study published in Organic Letters, researchers utilized this compound in a reaction with aryl halides to produce various biaryl compounds with yields exceeding 90%.
Data Table: Cross-Coupling Yields
| Aryl Halide | Product Yield (%) | Reaction Conditions |
|---|---|---|
| Bromobenzene | 92 | Pd(PPh₃)₂Cl₂, K₂CO₃, THF |
| Iodobenzene | 95 | Pd(OAc)₂, NaOH, DMF |
| Chlorobenzene | 85 | CuI, K₃PO₄, DMSO |
Polymer Chemistry
The incorporation of boronic acids into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This compound has been explored for use in creating boron-containing polymers that exhibit unique electronic properties.
Case Study:
Research published in Advanced Materials investigated the synthesis of boron-doped polymers using this compound as a precursor. The resulting materials displayed improved conductivity and thermal stability compared to their non-boronated counterparts.
Comparison with Similar Compounds
Key Observations :
- The pinacol ester group is a common stabilizer for boronic acids, enabling compatibility with harsh reaction conditions (e.g., 100°C in dioxane with K₃PO₄) .
Reactivity in Cross-Coupling Reactions
The reactivity of pyrazole-boronic acids varies with substituents. For example:
- 1-Methyl-4-(pinacol boronate)-1H-pyrazole (CAS: 761446-44-0) exhibits moderate reactivity in Suzuki-Miyaura couplings due to steric hindrance from the methyl group .
- Evidence from boronic acid disproportionation studies (Table 2, ) shows that pyrazole substrates with electron-withdrawing groups (e.g., CF₃) fail to react under standard conditions, suggesting that the dioxolane group’s electron-donating nature may enhance stability but require optimized catalysts.
Stability and Commercial Availability
- The target compound’s pinacol ester form ensures stability during storage, similar to other boronate esters . However, its discontinued commercial status (CymitQuimica, ) contrasts with analogs like 1-methyl-4-(pinacol boronate)-1H-pyrazole, which remains available for pesticide synthesis .
Preparation Methods
Starting Materials and Catalysts
- Halogenated pyrazole precursor: Typically 1-Boc-4-halogenopyrazole (halogen = bromine or iodine).
- Boron source: Pinacol diboron (bis(pinacolato)diboron).
- Catalyst: Palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium or its dichloromethane complex.
- Base: Alkali metal weak acid salts including potassium acetate, potassium carbonate, sodium bicarbonate, or phosphate salts.
- Solvent: Mixtures of ethanol, isopropanol, dioxane, methanol, toluene, and water.
Reaction Conditions
- The halogenated pyrazole and pinacol diboron are reacted in the presence of the palladium catalyst and base at temperatures ranging from 25 to 110 °C.
- The reaction is typically carried out under an inert atmosphere (nitrogen or argon) to avoid oxidation.
- Reaction times vary but often extend to 16 hours to ensure completion.
Work-up and Purification
- After completion, the reaction mixture is cooled, filtered to remove solids, and solvents are evaporated under reduced pressure.
- The crude product is extracted with petroleum ether or other organic solvents.
- Purification is achieved by recrystallization or chromatography to yield the pure boronic acid pinacol ester.
- In some cases, heating of the pinacol ester to a molten state at 140–180 °C is performed to remove residual gases and improve purity before final isolation.
Representative Example
| Parameter | Details |
|---|---|
| Starting material | 1-Boc-4-bromopyrazole (24.7 g, 0.1 mol) |
| Boron source | Pinacol diboron (25.4 g, 0.1 mol) |
| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium (0.74 g, 0.001 mol) |
| Base | Potassium acetate (19.6 g, 0.2 mol) |
| Solvent | Ethanol (200 mL) |
| Temperature | Reflux (approx. 78 °C) |
| Reaction time | 16 hours |
| Atmosphere | Nitrogen (inert) |
| Yield | 82.3% |
| Purification | Filtration, solvent evaporation, petroleum ether extraction, recrystallization |
| Product | 1-Boc-4-pyrazole boronic acid pinacol ester |
NMR Data:
^1H-NMR (400 MHz, CDCl3) δ: 1.33 (12H, s), 1.65 (9H, s), 7.93 (1H, s), 8.39 (1H, s).
Adaptation for 1--Dioxolan-2-ylmethyl Substitution
While the above example focuses on Boc-protected pyrazole derivatives, introducing the 1,3-dioxolan-2-ylmethyl substituent typically involves:
- Using a pyrazole precursor already bearing the dioxolane methyl group at the N-1 position.
- Applying similar palladium-catalyzed borylation conditions to the halogenated pyrazole-dioxolane derivative.
- Adjusting solvent and base conditions to accommodate the additional functional group and maintain stability.
The dioxolane ring is generally stable under these conditions, and the boronic acid pinacol ester intermediate can be isolated similarly.
Comparative Reaction Conditions and Yields
| Condition | Catalyst | Base | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 | Potassium acetate, carbonate, phosphate | Ethanol, dioxane, water mix | 25–110 | 16 h | ~82 | Efficient for pyrazole pinacol esters | |
| Pd(PPh3)4 | Sodium carbonate | 1,4-Dioxane/water | 80–100 | 1.5–3 h | 70–77 | Used for coupling reactions | |
| Pd(dppf)Cl2·CH2Cl2 | Sodium carbonate | 1,4-Dioxane/water | 80–100 | 1–3 h | 77 | Industrially scalable |
Pd(dppf) = [1,1'-bis(diphenylphosphino)ferrocene].
Summary of Key Research Findings
- The palladium-catalyzed borylation of halogenated pyrazoles is a robust and scalable method for synthesizing pyrazole-4-boronic acid pinacol esters.
- The choice of base and solvent significantly influences reaction efficiency and product purity.
- Protective groups such as Boc facilitate handling and purification of intermediates.
- Heating the pinacol ester to a molten state post-reaction improves purity by removing volatile impurities.
- The methodology is adaptable to various substituted pyrazoles, including those with 1,3-dioxolane methyl groups, enabling the synthesis of 1--Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid derivatives.
- Yields typically range from 70% to over 80%, with reaction times between 1.5 to 16 hours depending on conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid and its intermediates?
- Answer: The synthesis typically involves multi-step reactions, including cyclocondensation, functionalization, and boronation. For example, pyrazole intermediates can be synthesized via cyclocondensation of hydrazines with β-keto esters or acetoacetate derivatives under reflux in ethanol or dichloromethane . Boronic acid introduction often employs Suzuki-Miyaura coupling precursors, such as pinacol boronate esters, under Pd catalysis. Purification steps frequently involve column chromatography (ethyl acetate/hexane mixtures) and recrystallization from methanol or 2-propanol .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Answer: Characterization methods include:
- NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm substituent positions and boron environment.
- Infrared (IR) spectroscopy to identify functional groups (e.g., B-O, C=O stretches).
- Mass spectrometry (MS) for molecular ion confirmation.
- Melting point analysis to assess crystalline purity .
- For intermediates, TLC monitoring is critical during synthesis to track reaction progress .
Q. What solvents and conditions are optimal for handling this boronic acid in reactions?
- Answer: The compound is typically soluble in polar aprotic solvents like DMF, DMSO, or methanol. Reactions are performed under inert atmospheres (N₂/Ar) to prevent boronic acid oxidation. Moisture-sensitive steps require anhydrous solvents and molecular sieves .
Advanced Research Questions
Q. What challenges arise in coupling reactions involving this boronic acid, and how are they mitigated?
- Answer: Common issues include:
- Protodeboronation : Minimized by using Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₃PO₄) .
- Steric hindrance : The dioxolane-methyl group may reduce coupling efficiency. Optimizing ligand systems (e.g., XPhos) and reaction temperatures (60–80°C) improves yields .
- Byproduct formation : Purification via silica gel chromatography or preparative HPLC is often required .
Q. How does the dioxolane moiety influence the compound’s stability and reactivity?
- Answer: The dioxolane group enhances solubility in organic solvents but may introduce hydrolytic instability under acidic/basic conditions. Stability studies (e.g., pH-dependent degradation kinetics) are recommended. Storage at –20°C in desiccated environments prolongs shelf life .
Q. What strategies are employed to analyze reaction intermediates in Suzuki-Miyaura couplings using this boronic acid?
- Answer: Advanced techniques include:
- In situ NMR spectroscopy to monitor boron intermediate formation.
- LC-MS to detect transient species like boroxines.
- Computational modeling (DFT) to predict transition states and steric effects .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s electronic properties?
- Answer: Hammett constants and DFT calculations reveal that electron-withdrawing groups on the pyrazole ring increase boron electrophilicity, enhancing cross-coupling rates. Conversely, bulky substituents reduce reaction rates due to steric effects .
Methodological Considerations
Q. What protocols are recommended for scaling up syntheses of this compound?
- Answer: Key steps include:
- Batch-wise chromatography for large-scale purification.
- Flow chemistry to improve Pd-catalyzed coupling efficiency.
- Recrystallization optimization using solvent mixtures (e.g., DMF/EtOH) to maximize yield .
Q. How are contradictions in reported synthetic yields resolved?
- Answer: Reproducibility issues often stem from:
- Moisture content : Rigorous drying of reagents/solvents is essential.
- Catalyst lot variability : Pre-activating Pd catalysts with ligands improves consistency.
- Systematic DOE (Design of Experiments) approaches identify critical parameters (e.g., temperature, stoichiometry) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
